3-(3,5-Difluorophenyl)butanoic acid
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Overview
Description
3-(3,5-Difluorophenyl)butanoic acid is an organic compound characterized by the presence of a butanoic acid moiety attached to a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)butanoic acid typically involves the reaction of 3,5-difluorophenylboronic acid with butanoic acid derivatives. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is performed under mild conditions and is known for its high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.
Scientific Research Applications
3-(3,5-Difluorophenyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The carboxylic acid moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylboronic acid: Shares the difluorophenyl group but differs in its functional group, which is a boronic acid instead of a carboxylic acid.
3-(3,4-Difluorophenyl)butanoic acid: Similar structure but with fluorine atoms at different positions on the phenyl ring.
Uniqueness
3-(3,5-Difluorophenyl)butanoic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of the difluorophenyl group with the butanoic acid moiety provides a distinct set of properties that can be leveraged in various applications.
Properties
CAS No. |
1226167-17-4 |
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Molecular Formula |
C10H10F2O2 |
Molecular Weight |
200.18 g/mol |
IUPAC Name |
3-(3,5-difluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6(2-10(13)14)7-3-8(11)5-9(12)4-7/h3-6H,2H2,1H3,(H,13,14) |
InChI Key |
PXOMINFFNGZPEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
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